叔丁基-3-硝基苯基氨基甲酸酯

描述

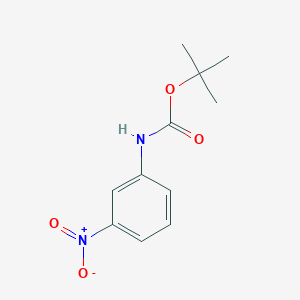

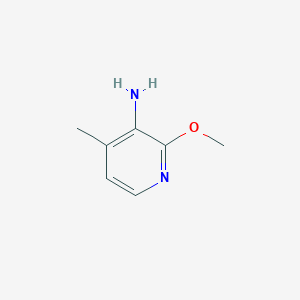

Tert-butyl 3-nitrophenylcarbamate, also known as NTBC, is a chemical compound that has been the subject of much research due to its unique physical and chemical properties. It is a protected amine and its molecular weight is 238.24 g/mol.

Synthesis Analysis

While there isn’t specific information available on the synthesis of Tert-butyl 3-nitrophenylcarbamate, related compounds have been synthesized using various methods. For instance, tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane were used to synthesize (3-(tert-butylperoxy)propyl)trimethoxysilane .

科学研究应用

-

Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents

- Application : This research investigates the excited-state relaxation of carbazole and 3,6-di-tert-butylcarbazole in organic solvents .

- Method : The study used femtosecond and nanosecond UV–Vis–NIR transient absorption spectroscopy, as well as time-resolved fluorescence experiments upon photoexcitation in the deep-UV range .

- Results : The S1 state exhibits absorption peaks at 350, 600 and 1100 nm and has a lifetime of 13–15 ns, which is weakly dependent on the solvent. Energy transfer from vibrationally hot S1 molecules (S1*) to the surrounding solvent molecules takes place with a time constant of 8–20 ps .

-

Evaluation of Tertiary Butyl Alcohol (TBA) Impact on Groundwater

- Application : This study evaluates the impact of tertiary butyl alcohol (TBA) on groundwater, particularly in California .

- Method : The study reviews toxicity, sources, and environmental transformation of tertiary butyl alcohol .

- Results : The study urges California regulators to develop more stringent protocols for tertiary butyl alcohol treatment .

-

Synthesis, Thermodynamic Analysis and Application of Novel (3-(tert…

- Application : This research focuses on the synthesis of a new silane coupling agent that can be used as a coupling agent and initiator .

- Method : (3-(tert-butylperoxy)propyl)trimethoxysilane was synthesized by using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane .

- Results : The results indicated that the new reagent had the characteristics of a coupling agent and initiator .

-

The tert-butyl group in chemistry and biology

- Application : This research highlights the unique reactivity pattern elicited by the crowded tert-butyl group by summarising characteristic applications .

- Method : The study discusses the use of this simple hydrocarbon moiety in chemical transformations, its relevance in Nature, and its implication in biosynthetic and biodegradation pathways .

- Results : The study describes the possible application of the tert-butyl group in biocatalytic processes .

-

A multifunctional nanozyme-based enhanced system for tert-butyl hydroquinone assay

- Application : This research focuses on the development of a multifunctional nanozyme-based enhanced system for tert-butyl hydroquinone (TBHQ) assay .

- Method : The study uses an Au-based nanozyme composite (AuNPs/Cu,I) constructed by using Cu,I-doped carbon dots (Cu,I-CDs) as the reducing agent as well as the nanozyme .

- Results : The TBHQ as the substrate could be catalyzed with AuNPs/Cu,I nanozyme to produce red substances, resulting in a significant Raman enhancement effect .

-

Use of tert-butyl alcohol for the lyophilization of pharmaceuticals

- Application : This research investigates the use of tert-butyl alcohol for the lyophilization of pharmaceuticals .

- Method : The study discusses the advantages of using tert-butyl alcohol in the lyophilization process, including increased solubility of hydrophobic drugs, enhanced product stability, shorter reconstitution time, and decreased processing .

- Results : The study provides insights into the impact of tert-butyl alcohol on the lyophilization process .

-

Production of Methyl tert-butyl Ether (MTBE) and Ethyl tert-butyl Ether (ETBE)

- Application : Tert-butyl alcohol is used as a chemical intermediate to produce MTBE and ETBE by reaction with methanol and ethanol, respectively .

- Method : The production involves the reaction of tert-butyl alcohol with methanol and ethanol to produce MTBE and ETBE, respectively .

- Results : MTBE and ETBE are widely used as gasoline additives to increase the octane rating and reduce knocking .

-

Use of tert-butyl alcohol in the Lyophilization of Pharmaceuticals

- Application : This research investigates the use of tert-butyl alcohol for the lyophilization (freeze-drying) of pharmaceuticals .

- Method : The study discusses the advantages of using tert-butyl alcohol in the lyophilization process, including increased solubility of hydrophobic drugs, enhanced product stability, shorter reconstitution time, and decreased processing .

- Results : The study provides insights into the impact of tert-butyl alcohol on the lyophilization process .

安全和危害

While specific safety and hazard information for Tert-butyl 3-nitrophenylcarbamate is not available, general safety measures for handling similar compounds include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using the product, and using it only outdoors or in a well-ventilated area .

属性

IUPAC Name |

tert-butyl N-(3-nitrophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-11(2,3)17-10(14)12-8-5-4-6-9(7-8)13(15)16/h4-7H,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGDQPYRGGSHYIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441113 | |

| Record name | tertbutyl 3-nitrophenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-nitrophenylcarbamate | |

CAS RN |

18437-64-4 | |

| Record name | tertbutyl 3-nitrophenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4S)-7-chloro-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B1313083.png)

![2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1313095.png)

![Benzoic acid, 4-[(5-bromopentyl)oxy]-, ethyl ester](/img/structure/B1313103.png)

![Benzene, [(3-butenyloxy)methyl]-](/img/structure/B1313105.png)